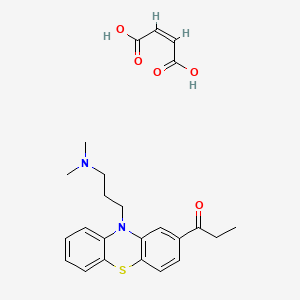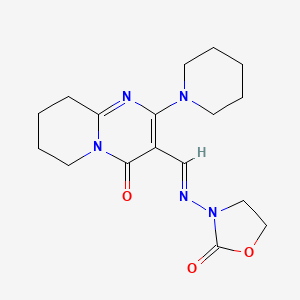
4H-Pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-3-(((2-oxo-3-oxazolidinyl)imino)methyl)-2-piperidino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-3-(((2-oxo-3-oxazolidinyl)imino)methyl)-2-piperidino- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido-pyrimidinone core, a tetrahydro ring, and an oxazolidinyl-imino-methyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-3-(((2-oxo-3-oxazolidinyl)imino)methyl)-2-piperidino- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido-Pyrimidinone Core: This can be achieved through the condensation of a pyridine derivative with a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Tetrahydro Ring: Hydrogenation of the pyrido-pyrimidinone core using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Attachment of the Oxazolidinyl-Imino-Methyl Group: This step involves the reaction of the intermediate with an oxazolidinone derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro ring, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the oxazolidinyl-imino-methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidino group using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)
Catalysts: Palladium on carbon (Pd/C)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids at the tetrahydro ring.
Reduction: Formation of secondary amines or alcohols from the oxazolidinyl-imino-methyl group.
Substitution: Formation of alkylated or acylated derivatives at the piperidino group.
科学的研究の応用
4H-Pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-3-(((2-oxo-3-oxazolidinyl)imino)methyl)-2-piperidino- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinyl-imino-methyl group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, leading to inhibition of enzyme activity. The piperidino group may interact with receptor sites, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
4H-Pyrido(1,2-a)pyrimidin-4-one: Lacks the tetrahydro ring and oxazolidinyl-imino-methyl group.
6,7,8,9-Tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one: Lacks the oxazolidinyl-imino-methyl group.
3-(((2-Oxo-3-oxazolidinyl)imino)methyl)-2-piperidino-4H-pyrido(1,2-a)pyrimidin-4-one: Lacks the tetrahydro ring.
Uniqueness
The uniqueness of 4H-Pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-3-(((2-oxo-3-oxazolidinyl)imino)methyl)-2-piperidino- lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the tetrahydro ring, oxazolidinyl-imino-methyl group, and piperidino group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
35851-96-8 |
|---|---|
分子式 |
C17H23N5O3 |
分子量 |
345.4 g/mol |
IUPAC名 |
3-[(E)-(4-oxo-2-piperidin-1-yl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H23N5O3/c23-16-13(12-18-22-10-11-25-17(22)24)15(20-7-3-1-4-8-20)19-14-6-2-5-9-21(14)16/h12H,1-11H2/b18-12+ |
InChIキー |
WGPVGSNGYPUHBZ-LDADJPATSA-N |
異性体SMILES |
C1CCN(CC1)C2=C(C(=O)N3CCCCC3=N2)/C=N/N4CCOC4=O |
正規SMILES |
C1CCN(CC1)C2=C(C(=O)N3CCCCC3=N2)C=NN4CCOC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


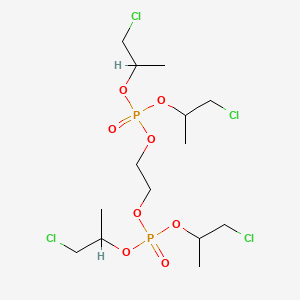
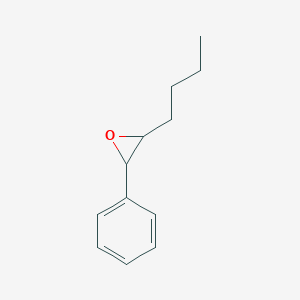

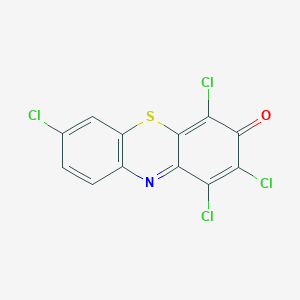

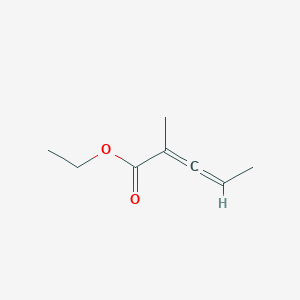
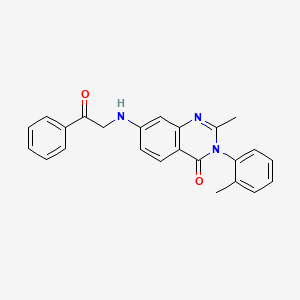
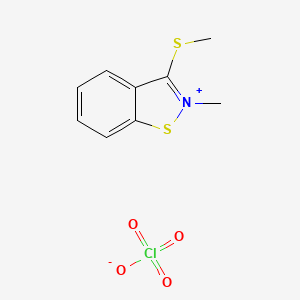
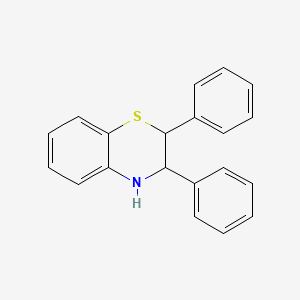
![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)
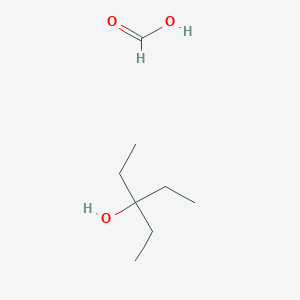
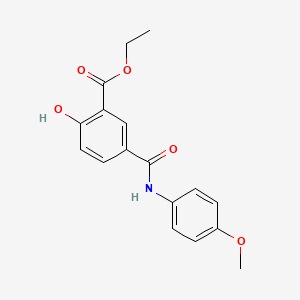
![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)
